3-[1-(cyanomethyl)-1H-pyrazol-4-yl]propanoic acid
Overview
Description
3-[1-(cyanomethyl)-1H-pyrazol-4-yl]propanoic acid is a useful research compound. Its molecular formula is C8H9N3O2 and its molecular weight is 179.18 g/mol. The purity is usually 95%.
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Preparation Methods
Synthetic Routes and Reaction Conditions:
One common synthetic route involves the reaction between 1-(cyanomethyl)-1H-pyrazole and acrylonitrile, followed by hydrolysis under acidic conditions to yield the target compound. Reaction conditions typically include solvents like acetonitrile or tetrahydrofuran, and catalysts such as palladium or platinum complexes to facilitate the reaction.
Industrial Production Methods:
Industrially, the compound can be synthesized in larger scales using batch reactors. The process typically employs controlled temperature and pressure conditions, ensuring high yield and purity. Intermediate steps might involve purification through crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions it Undergoes:
Oxidation: The cyanomethyl group can be oxidized to form carboxylic acids using reagents like potassium permanganate or hydrogen peroxide.
Reduction: The cyanomethyl group can be reduced to amines with hydrogenation catalysts like palladium on carbon or lithium aluminum hydride.
Substitution: The cyanomethyl group or hydrogen atoms on the pyrazole ring can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing agents (e.g., potassium permanganate, hydrogen peroxide)
Reducing agents (e.g., lithium aluminum hydride, hydrogen gas with palladium on carbon)
Solvents like acetonitrile, dichloromethane, or ethanol can be used depending on the reaction conditions required.
Major Products Formed from These Reactions:
Carboxylic acids from oxidation
Primary amines from reduction
Various substituted derivatives based on electrophilic or nucleophilic substitution.
Scientific Research Applications: 3-[1-(cyanomethyl)-1H-pyrazol-4-yl]propanoic acid has versatile applications:
Chemistry: It serves as an intermediate in synthesizing other complex organic molecules, facilitating the creation of new materials.
Biology: It is studied for its potential bioactivity, including enzyme inhibition and receptor modulation.
Medicine: The compound is evaluated for potential pharmaceutical applications, such as anti-inflammatory or anti-cancer agents.
Industry: It is used in developing agrochemicals and other specialty chemicals due to its diverse reactivity.
Mechanism of Action: The precise mechanism by which this compound exerts its effects depends on its application:
In biological contexts, it may act on specific enzymes or receptors, altering their activity by binding to their active sites.
It could also influence cellular pathways by modulating signaling molecules or gene expression.
Comparison with Similar Compounds: Comparing this compound to similar compounds highlights its uniqueness:
Similar Compounds: Pyrazole derivatives such as 3-(1H-pyrazol-4-yl)propanoic acid and 1-(cyanomethyl)-1H-pyrazole.
Unique Features: The presence of both cyanomethyl and propanoic acid groups in a single molecule offers a distinct combination of reactivity and potential bioactivity not found in its analogs. This unique structure allows for tailored reactivity and applications that can be tuned through synthetic modification.
This compound is a multifaceted compound with broad applications and distinctive properties, making it an important subject of ongoing scientific research and industrial interest.
Properties
IUPAC Name |
3-[1-(cyanomethyl)pyrazol-4-yl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2/c9-3-4-11-6-7(5-10-11)1-2-8(12)13/h5-6H,1-2,4H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSBUSWZNMJUDAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CC#N)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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